molecular formula C36H36Cl3NO6 B15145159 3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate

3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate

Cat. No.: B15145159
M. Wt: 685.0 g/mol
InChI Key: LMICALCPRSCSMO-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in the field of carbohydrate chemistry. This compound is known for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups, followed by the formation of the trichloroacetimidate. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial for forming glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates.

Common Reagents and Conditions

    Reagents: Common reagents include trichloroacetonitrile, potassium carbonate, and DBU.

    Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the trichloroacetimidate group.

Major Products

The major products of glycosylation reactions involving this compound are glycosides, which are essential building blocks in the synthesis of complex carbohydrates.

Scientific Research Applications

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate involves the activation of the glycosyl donor through the trichloroacetimidate group. This activation facilitates the formation of a glycosidic bond with an acceptor molecule, resulting in the synthesis of glycosides. The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds in carbohydrate chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

Uniqueness

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate is unique due to its specific use as a glycosyl donor in glycosylation reactions. Its trichloroacetimidate group provides a highly reactive site for glycosidic bond formation, making it a valuable tool in the synthesis of complex carbohydrates .

Properties

IUPAC Name

[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMICALCPRSCSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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